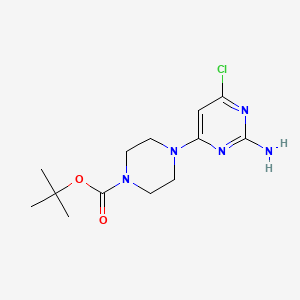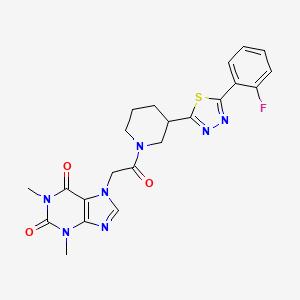![molecular formula C16H16N4O2S B2843668 3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891125-31-8](/img/structure/B2843668.png)
3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines . These compounds are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolo[4,3-a]pyrimidine core, with a phenylethylthio group at the 3-position and a propyl group at the 5-position. The exact structure would need to be confirmed using techniques such as X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Research has focused on the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and related compounds, exploring their structural characteristics and potential as antimicrobial agents. For instance, Gomha et al. (2018) described the synthesis of new series of [1,2,4]triazolo[4,3-a]pyrimidines with antimicrobial activities, highlighting the importance of structural elucidation in developing these compounds (Gomha et al., 2018). Such research underscores the versatility of triazolopyrimidines in medicinal chemistry and their potential application in creating new therapeutic agents.
Antimicrobial and Antitumor Activities
Several studies have reported on the antimicrobial and antitumor activities of triazolopyrimidine derivatives. For example, Khera et al. (2011) synthesized oxazolidinone-linked 1,2,4-triazolo[4,3-a]pyrimidines showing significant antibacterial potency (Khera et al., 2011). Additionally, compounds incorporating the triazolopyrimidine motif have been evaluated for their antitumor properties, indicating the potential for these molecules in cancer therapy.
Chemical Reactions and Mechanisms
The field also delves into the chemical reactions and mechanisms underlying the synthesis of triazolopyrimidines and their derivatives. Nagaraju et al. (2013) described a facile synthesis of fused triazolothiadiazol derivatives, showcasing the methodological advancements in crafting these complex molecules (Nagaraju et al., 2013). Understanding these synthetic pathways is crucial for the development of new compounds with enhanced biological activities.
Selectivity and Potency
Research into the selectivity and potency of these compounds against various biological targets is ongoing. Studies such as those by Ivachtchenko et al. (2010), which investigated the selectivity of thienotriazolopyrimidines as serotonin receptor antagonists, are pivotal. Such research demonstrates the potential for designing compounds with targeted biological activities, optimizing therapeutic outcomes while minimizing side effects (Ivachtchenko et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its safety profile, and investigation of its potential applications. For example, it could be interesting to study its potential use as a pharmaceutical agent, given the known biological activities of 1,2,4-triazolo[4,3-a]pyrimidines .
Eigenschaften
IUPAC Name |
3-phenacylsulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-6-12-9-14(22)17-15-18-19-16(20(12)15)23-10-13(21)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIWOLJPQSGKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

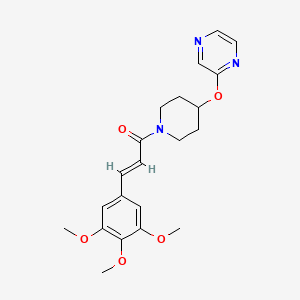

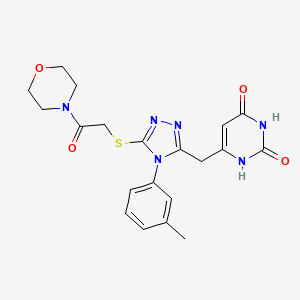
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)
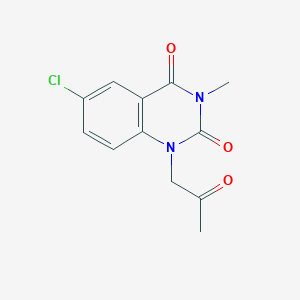
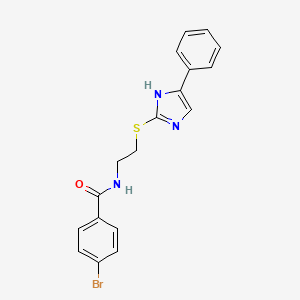
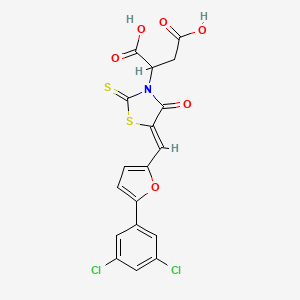
![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)
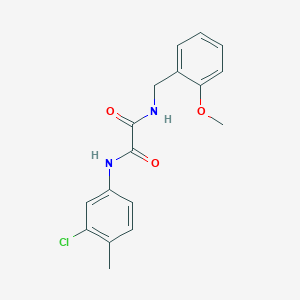
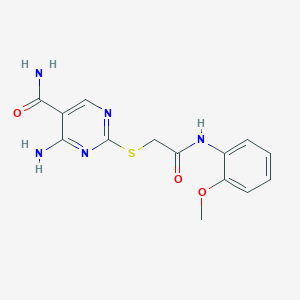

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)
